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Cat. No.: S541438

Rimocidin is a glycosylated polyketide featuring a macrolactone ring with a sugar moiety (mycosamine) and
a free carboxyl group [1] [2]. Its primary mode of action is binding to ergosterol in fungal membranes,

disrupting ionic permeability and causing cell death [1] [2].

Biosynthesis occurs in Streptomyces species (e.g., S. rimosus M527 and S. diastaticus var. 108) via a type |
modular polyketide synthase (PKS) [3] [4]. The core biosynthetic gene cluster (rim cluster) includes

structural, regulatory, and tailoring genes [3].

Key precursors for a single rimocidin molecule include up to 11 malonyl-CoA units, as well as
methylmalonyl-CoA, ethylmalonyl-CoA, and butanoyl-CoA [4] [5]. These precursors link rimocidin

production to central metabolic pathways like glycolysis, fatty acid degradation, and the citric acid cycle [4]

[5].

Regulatory Mechanisms and Engineering Strategies

Rimocidin biosynthesis is controlled by pathway-specific and global regulators. Genetic manipulation of
these regulators and their associated pathways is a key strategy for increasing rimocidin yield and

generating novel derivatives.

Pathway-Specific and Global Regulators
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Effect on
Regulator Family/Type Rimocidin Molecular Mechanism
Biosynthesis

RimR2 [3] LAL (Larger ATP- Positive Binds to promoter regions of rimA and
binding regulators of rimC structural genes; influences
the LuxR) transcriptional levels of all rim genes [3].
NsdA~sr~ Global regulator Negative Represses metabolic precursor supply
[4] [6] (Differentiation (butyryl-CoA, malonyl-CoA) and
suppressor) downregulates core cellular processes

(translation, energy metabolism) [4] [5].

The following diagram illustrates the integrated regulatory network controlling rimocidin biosynthesis:

NsdAsr

Downregulates |Activates

Limits supply / Biosynthesis

Precursors

Rimocidin

Click to download full resolution via product page

Integrated regulatory network for rimocidin biosynthesis.

Genetic Engineering for Strain Improvement

Overexpression of the positive regulator rimR2 using strong promoters significantly enhances rimocidin

production [3].
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Promoter Used for rimR2 Overexpression Rimocidin Production Increase vs. Wild-Type [3]
kasOp* 81.8%

Native Promoter 68.1%

permE* 54.5%

SPL21 No obvious difference

SPL57 No obvious difference

Conversely, deletion of the negative global regulator nSdASr increases rimocidin production by 46% and

accelerates sporulation [6].

Modification of Rimocidin Structure

Genetic engineering can alter the rimocidin structure to improve pharmacological properties, such as

reducing toxicity or enhancing antifungal activity [2].

Disruption of the rimJ Gene

e rimJ encodes a crotonyl-CoA carboxylase/reductase (CCR) involved in providing ethylmalonyl-
CoA extender units [1] [7].

¢ Disrupting rimJ leads to new rimocidin/CE-108 derivatives by incorporating alternative extender
units during PKS elongation [1] [7]. For example, CE-108D is a novel derivative confirmed to result
from this altered biosynthesis [7].

Carboxamide Derivative Formation

e The gene pcsA, which is not located within the rimocidin cluster, encodes a polyene carboxamide
synthase [1] [8].
e PcsA converts the exocyclic carboxyl group of rimocidin and its derivatives into a carboxamide [1]

[7].
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e This conversion yields compounds like rimocidin B and CE-108E, which demonstrate improved
pharmacological properties, including higher antimicrobial activity without increasing hemolytic rate

[8] [7].

The workflow for generating these novel derivatives is summarized below:

(rimJ_Disruption)

Generates

(NewDerivative) pcsA_Expression

In vivo substrate for/ Converts to

Carboxamide

Click to download full resolution via product page

Workflow for generating novel rimocidin carboxamide derivatives.

Key Experimental Protocols

Here are core methodologies used in rimocidin research that you can adapt for laboratory work.

Protocol Key Steps Application in Rimocidin Research

| Gene Deletion/Complementation [3] [6] | 1. Knockout: Use CRISPR/Cas9 system to delete target gene.
2. Complementation: Reintroduce gene with native promoter into a neutral site (e.g., using pSET152
integrative plasmid). 3. Verification: Confirm via PCR and phenotype (HPLC). | Essential for determining
gene function (e.g., rimR2 is indispensable; NnSAAS r deletion increases yield). | | Gene Overexpression [3]
| 1. Clone target gene into a plasmid under a strong, constitutive promoter (e.g., erme*, kasOp*). 2.

Introduce construct into wild-type strain via conjugation. 3. Measure production change (HPLC) and gene
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expression (QRT-PCR). | Used to enhance production by overexpressing positive regulators (e.g., rimR2). | |
Electrophoretic Mobility Shift Assay (EMSA) [3] [4] | 1. Purify Protein: Express and purify the His-
tagged regulator protein. 2. Prepare Probe: PCR-amplify and label putative target promoter DNA. 3.
Incubate & Analyze: Mix protein and DNA; run on native polyacrylamide gel. Shifted bands indicate
binding. | Used to validate direct binding of regulators (e.g., RimR2, NsdA~sr~) to target promoter DNA. | |
Transcriptomic Analysis (RNA-seq) [4] [5] | 1. RNA Extraction: Isolate total RNA from mycelia at
different time points. 2. Library Prep & Sequencing: Construct cDNA libraries and sequence. 3.
Bioinformatics: Map reads to reference genome; identify differentially expressed genes (DEGs). | Identifies
global regulatory effects (e.g., NsdA~sr~ overexpression downregulates precursor pathways). | | ChIP-seq
(Chromatin Immunoprecipitation sequencing) [4] [5] | 1. Cross-linking: Formaldehyde treatment to fix
protein-DNA interactions. 2. Immunoprecipitation: Use specific antibody against regulator to pull down
DNA fragments. 3. Sequencing & Analysis: Sequence purified DNA to identify genome-wide binding sites.

| Discovers direct targets of global regulators (e.g., identified 49 direct target genes for NsdA~sr~). |

Future Research Directions

¢ Precursor Pool Engineering: Overexpression of genes in precursor supply pathways (e.g., accsr
for malonyl-CoA) can be combined with regulatory gene manipulation for synergistic yield
improvements [4].

e Systematic Promoter Screening: Testing a broader range of synthetic promoters for regulator
overexpression could further optimize the metabolic flux [3].

¢ Structural Diversification: Combining gene disruptions (like rimJ) with amidotransferase (pcsA)
expression is a promising platform for generating novel derivatives with improved therapeutic indexes

[1] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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